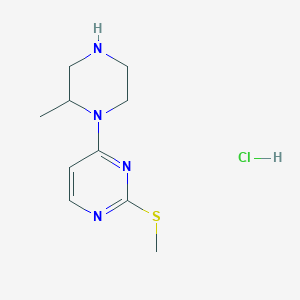

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride

CAS No.:

Cat. No.: VC13417906

Molecular Formula: C10H17ClN4S

Molecular Weight: 260.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17ClN4S |

|---|---|

| Molecular Weight | 260.79 g/mol |

| IUPAC Name | 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H |

| Standard InChI Key | QFMYXPXVOFXDHC-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C2=NC(=NC=C2)SC.Cl |

| Canonical SMILES | CC1CNCCN1C2=NC(=NC=C2)SC.Cl |

Introduction

Key Findings

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS: 1261232-86-3) is a pyrimidine derivative with a molecular formula of and a molecular weight of 260.79 g/mol. This compound features a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a 2-methylpiperazine moiety, forming a hydrochloride salt. While its direct pharmacological applications remain understudied, structural analogs demonstrate significant bioactivity, particularly in kinase inhibition and anticancer research .

Chemical Structure and Nomenclature

The compound’s IUPAC name is 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine hydrochloride, reflecting its substituted pyrimidine backbone. Key structural features include:

-

Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

-

2-Methylsulfanyl group: A sulfur-containing substituent contributing to lipophilicity and potential metabolic stability.

-

4-(2-Methylpiperazinyl) group: A piperazine derivative with a methyl branch at the 2-position, enhancing solubility via protonation in acidic conditions.

-

Hydrochloride salt: Improves crystallinity and bioavailability .

The SMILES notation is CC1CNCCN1C2=NC(=NC=C2)SC.Cl, and the InChIKey is QFMYXPXVOFXDHC-UHFFFAOYSA-N .

Synthesis and Preparation

Synthesis typically follows nucleophilic substitution or condensation protocols common to pyrimidine derivatives :

-

Core formation: Pyrimidine rings are constructed via cyclization of β-dicarbonyl compounds with amidines.

-

Substitution reactions:

-

Methylsulfanyl introduction: Thiolation at the 2-position using methanethiol or methyl disulfide under basic conditions.

-

Piperazine coupling: Reacting 4-chloropyrimidine with 2-methylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures.

-

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Example Protocol

-

React 4-chloro-2-methylsulfanylpyrimidine with 2-methylpiperazine in DMF at 80°C for 12 hours.

-

Purify via column chromatography (DCM:MeOH = 9:1).

-

Precipitate the hydrochloride salt using HCl in diethyl ether .

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.79 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 2 | |

| Topological Polar SA | 66.4 Ų | |

| LogP (estimated) | 2.1 |

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility. The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) .

Comparative Analysis of Pyrimidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume